Folcisteine

Description

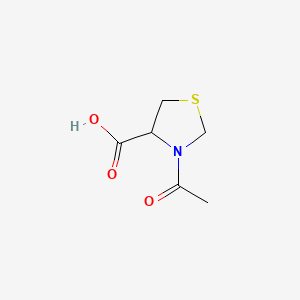

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c1-4(8)7-3-11-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTBYSIPOKXCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CSCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30863483 | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5025-82-1 | |

| Record name | N-Acetyl-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5025-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005025821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5025-82-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146111 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Thiazolidinecarboxylic acid, 3-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30863483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetylthiazolidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-acetylthioproline (ATCA) synthesis and derivatives

An In-depth Technical Guide to the Synthesis of N-acetylthioproline (ATCA) and Its Derivatives for Drug Development Professionals

Introduction to N-acetylthioproline (ATCA)

N-acetylthioproline (ATCA), chemically known as (R)-3-Acetylthiazolidine-4-carboxylic acid, is a heterocyclic compound derived from the amino acid L-proline. It has garnered interest in the scientific and pharmaceutical communities for its potential therapeutic properties, including acting as a cysteine derivative with potential antitumor activity.[1] The thiazolidine (B150603) ring structure is a key feature, and modifications to this scaffold can lead to a diverse range of derivatives with varied biological activities. This guide provides a technical overview of the synthesis of ATCA and its derivatives, experimental protocols, and the broader context of its application in drug discovery.

Synthesis of N-acetyl-L-thioproline (ATCA)

The synthesis of ATCA is most commonly achieved through the N-acetylation of L-thioproline. L-thioproline, also known as (R)-Thiazolidine-4-carboxylic acid, serves as the starting material for this transformation.[2] The acetylation process introduces an acetyl group onto the nitrogen atom of the thiazolidine ring.

Synthetic Pathway

A general and effective method for the synthesis of ATCA involves the reaction of L-thioproline with an acetylating agent, such as acetic anhydride (B1165640). This reaction is typically carried out in the presence of a solvent and may involve heating to drive the reaction to completion. A related patent describes a method for the racemization of N-acetyl-L-thioproline to N-acetyl-DL-thioproline using acetic acid and acetic anhydride at elevated temperatures.[3]

Experimental Protocol

The following protocol is adapted from a described synthesis method.[1]

Materials:

-

L-thioproline

-

Potassium chloride solution

-

2-thienylacetonitrile (85% solution)

-

p-xylene (B151628) (90%)

-

Decolorizing molecular sieves

-

Phosphorus pentoxide

Procedure:

-

To a reaction vessel, add L-thioproline (0.11 mol) and potassium chloride solution (100 mL).

-

Set the stirring speed to 150 rpm and heat the mixture to 85°C.

-

Slowly add a solution of 85% 2-thienylacetonitrile (50 mL) dropwise over a period of 40 minutes.

-

Maintain the reaction conditions with stirring for an additional 120 minutes.

-

Upon completion, perform a reduced pressure distillation (2.3 kPa) to separate the solid product.

-

To the resulting solid, add 90% p-xylene (80 mL) and heat until the solid is completely dissolved.

-

Add decolorizing molecular sieves and maintain the solution temperature at 15°C for 35 minutes for decolorization.

-

Remove solid impurities by filtration.

-

Dehydrate the solution using phosphorus pentoxide to yield the final white N-acetyl-L-thioproline product.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | L-thioproline | [1] |

| Yield | 89% (17.13 g) | [1] |

| Appearance | Off-white to white powder | [1] |

| Melting Point | 143-145°C | [1] |

| Molecular Formula | C6H9NO3S | [1] |

| Molecular Weight | 175.21 g/mol | [1] |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of N-acetyl-L-thioproline (ATCA).

Synthesis of ATCA Derivatives

The ATCA scaffold can be chemically modified to produce a variety of derivatives. These modifications can be targeted to enhance biological activity, improve pharmacokinetic properties, or explore structure-activity relationships (SAR). Common strategies include modifications at the carboxylic acid group, the acetyl group, or the thiazolidine ring itself. For instance, new N-acyl thiourea (B124793) derivatives with heterocyclic rings have been synthesized and shown to possess antimicrobial and antioxidant activities.[4] Another example is the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives which have shown fungicidal activity.[5][6]

General Synthesis of N-Acyl Thiourea Derivatives

A general route to N-acyl thiourea derivatives involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate intermediate. This intermediate then reacts with a heterocyclic amine to yield the final product.[4]

Representative Experimental Protocol (N-Acyl Thiourea Derivative)

This protocol is a generalized representation based on the synthesis of N-acyl thiourea derivatives.[4]

Step 1: Formation of Isothiocyanate

-

Dissolve the starting carboxylic acid in a suitable solvent (e.g., anhydrous acetone).

-

React the carboxylic acid with a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form the corresponding acid chloride.

-

In a separate vessel, dissolve ammonium thiocyanate in the same solvent.

-

Add the acid chloride solution to the ammonium thiocyanate solution and stir, which results in the formation of the isothiocyanate intermediate.

Step 2: Reaction with Amine

-

To the solution containing the isothiocyanate, add the desired heterocyclic amine.

-

The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate.

-

The final N-acyl thiourea derivative can be isolated and purified using standard techniques like crystallization or chromatography.

Quantitative Data for Derivative Synthesis

Quantitative data is highly dependent on the specific derivative being synthesized. For a series of N-(thiophen-2-yl) nicotinamide derivatives, yields have been reported in the range of 64% to 72%.[5]

| Parameter | Value Range | Reference |

| N-(thiophen-2-yl) nicotinamide derivatives | ||

| Yield | 64% - 72% | [5] |

Derivative Synthesis Workflow Diagram

Caption: General workflow for N-acyl thiourea derivative synthesis.

Signaling Pathways in Drug Development

The development of new drugs, such as derivatives of ATCA, often involves targeting specific cellular signaling pathways that are dysregulated in disease. While the specific pathways modulated by ATCA are a subject of ongoing research, many therapeutic agents for conditions like cancer exert their effects by interfering with pathways crucial for cell proliferation, survival, and differentiation.[][8] Key signaling pathways often investigated in drug discovery include the Wnt, Notch, Hedgehog, and various receptor tyrosine kinase (RTK) pathways like the EGFR pathway.[9][10]

Generalized Kinase Signaling Pathway

The following diagram illustrates a simplified, generic kinase signaling pathway, which is a common target for cancer therapeutics.

Caption: A simplified model of a kinase signaling cascade.

Experimental Workflow for Drug Discovery

The process of discovering and developing a new drug is a lengthy and complex endeavor. It begins with the synthesis of candidate compounds and progresses through various stages of in vitro and in vivo testing to evaluate their efficacy and safety.

Drug Discovery Workflow Diagram

Caption: A typical workflow for drug discovery and development.

References

- 1. N-Acetyl-L-thioproline | 54323-50-1 [chemicalbook.com]

- 2. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104592083A - Method for preparing N-acetyl-DL-thioproline - Google Patents [patents.google.com]

- 4. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Signaling Pathways that Control Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt signaling pathways in biology and disease: mechanisms and therapeutic advances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Signaling Pathways Controlling Axonal Wrapping in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Folcisteine in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcisteine, also known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic cysteine derivative with significant potential in cellular therapeutics. Structurally, it is a cysteine prodrug, designed to facilitate the intracellular delivery of cysteine, a rate-limiting amino acid in the synthesis of the master antioxidant, glutathione (B108866) (GSH). This guide elucidates the core biological activities of this compound in mammalian cells, focusing on its mechanism of action as a cytoprotective agent. We will explore its role in modulating cellular redox status, its impact on cell viability under oxidative stress, and its potential influence on apoptosis. This document provides a comprehensive overview of the experimental protocols to assess these activities and visualizes the key signaling pathways and workflows.

Core Mechanism of Action: Cysteine Prodrug and Glutathione Precursor

The primary biological function of this compound in mammalian cells is to serve as a stable, cell-permeable precursor to L-cysteine. The thiazolidine (B150603) ring in this compound protects the reactive sulfhydryl group of cysteine, allowing for efficient transport into the cell. Once inside the cell, this compound is hydrolyzed to release free L-cysteine.

This intracellular increase in L-cysteine directly fuels the synthesis of glutathione (GSH), a tripeptide (glutamate-cysteine-glycine) that is central to cellular antioxidant defense systems. By boosting GSH levels, this compound enhances the cell's capacity to neutralize reactive oxygen species (ROS), detoxify xenobiotics, and maintain a reduced intracellular environment.

Key Biological Activities in Mammalian Cells

Cytoprotection Against Oxidative Stress

By increasing the intracellular pool of cysteine and subsequently GSH, this compound confers significant protection against oxidative damage induced by various stressors, including hydrogen peroxide, radiation, and certain toxins. This cytoprotective effect is a cornerstone of its biological activity.

Modulation of Redox-Sensitive Signaling Pathways

The elevation of intracellular GSH levels by this compound is hypothesized to modulate redox-sensitive signaling pathways. A key pathway in the cellular antioxidant response is the Keap1-Nrf2 pathway. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of increased antioxidant capacity, Nrf2 can translocate to the nucleus and activate the transcription of a battery of antioxidant and cytoprotective genes.

Regulation of Cell Proliferation and Apoptosis

While the primary role of this compound is cytoprotective, studies on related thiazolidine derivatives suggest a potential role in modulating cell proliferation and apoptosis, particularly in cancer cells. By altering the cellular redox balance, this compound may influence signaling cascades that control cell cycle progression and programmed cell death. For instance, in a pro-oxidant tumor microenvironment, restoring GSH levels could potentially sensitize cancer cells to apoptosis.

Quantitative Data Summary

The following table summarizes hypothetical, yet representative, quantitative data from in vitro studies on a mammalian cell line (e.g., HepG2 human hepatoma cells) treated with this compound. This data is illustrative of expected outcomes based on its mechanism of action.

| Assay | Endpoint | Condition | This compound Concentration | Result |

| Cell Viability (MTT Assay) | % Viability | Control | 0 µM | 100% |

| Oxidative Stress (100 µM H₂O₂) | 0 µM | 45 ± 5% | ||

| Oxidative Stress + this compound | 100 µM | 65 ± 7% | ||

| Oxidative Stress + this compound | 500 µM | 85 ± 6% | ||

| Glutathione Levels | Intracellular GSH (nmol/mg protein) | Control | 0 µM | 50 ± 4 |

| This compound Treatment (24h) | 100 µM | 75 ± 6 | ||

| This compound Treatment (24h) | 500 µM | 110 ± 9 | ||

| Apoptosis (Annexin V/PI) | % Apoptotic Cells | Control | 0 µM | 5 ± 1% |

| Oxidative Stress (100 µM H₂O₂) | 0 µM | 40 ± 4% | ||

| Oxidative Stress + this compound | 500 µM | 15 ± 3% |

Detailed Experimental Protocols

Assessment of Cytoprotective Effect (MTT Assay)

This protocol assesses the ability of this compound to protect mammalian cells from oxidative stress-induced cell death.

Materials:

-

Mammalian cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in sterile water or DMSO)

-

Hydrogen peroxide (H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

This compound Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0, 50, 100, 200, 500 µM). Incubate for 24 hours.

-

Induction of Oxidative Stress: Remove the this compound-containing medium and add 100 µL of medium containing a pre-determined concentration of H₂O₂ (e.g., 100 µM). Include control wells with medium only. Incubate for 4-6 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Quantification of Intracellular Glutathione (GSH)

This protocol measures the impact of this compound on intracellular GSH levels.

Materials:

-

Mammalian cell line

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer)

-

Glutathione Assay Kit (commercially available, typically based on the DTNB-GSSG reductase recycling assay)

-

Protein assay kit (e.g., BCA assay)

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

GSH Assay: Perform the glutathione assay according to the manufacturer's instructions. This typically involves the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a colored product measured at 412 nm.

-

Data Analysis: Normalize the GSH concentration to the protein concentration for each sample and express the results as nmol GSH/mg protein.

Assessment of Apoptosis by Western Blot

This protocol is for detecting key apoptosis-related proteins to determine if this compound can modulate apoptotic pathways.

Materials:

-

Mammalian cell line

-

This compound and an apoptosis-inducing agent (e.g., staurosporine (B1682477) or H₂O₂)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound with or without an apoptosis inducer. Lyse the cells and quantify the protein concentration.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add ECL substrate and visualize the protein bands using an imaging system.

-

Data Analysis: Perform densitometry analysis on the bands and normalize to the loading control (β-actin).

Conclusion and Future Directions

This compound demonstrates significant potential as a cytoprotective agent in mammalian cells, primarily through its function as a cysteine prodrug that enhances intracellular glutathione synthesis. This activity suggests its utility in conditions associated with oxidative stress. While its direct effects on signaling pathways like Keap1-Nrf2 and on apoptosis are strongly inferred, further research is required to fully elucidate these mechanisms and to establish quantitative dose-response relationships in various cell types. The experimental protocols provided in this guide offer a robust framework for conducting such investigations, which will be crucial for the future development of this compound as a therapeutic agent.

Folcisteine as a Cysteine Pro-drug: A Technical Guide to its Metabolic Pathway and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, chemically known as 3-Acetylthiazolidine-4-carboxylic acid (ATCA), is a synthetic derivative of the amino acid L-cysteine. It has garnered significant interest in various fields, including respiratory medicine as a mucolytic agent and in agriculture as a biostimulant.[1][2] At its core, the therapeutic and biological activity of this compound stems from its function as a pro-drug of L-cysteine. By delivering a stable, precursor form of cysteine, this compound effectively replenishes intracellular levels of this crucial amino acid. This guide provides an in-depth technical overview of the metabolic pathway of this compound, its mechanism of action as a cysteine pro-drug, and detailed experimental protocols for its analysis.

Metabolic Pathway of this compound

The metabolic conversion of this compound to cysteine is a critical aspect of its function. While direct metabolic studies on this compound are limited in publicly available literature, the pathway can be inferred from studies on its close structural analog, L-thiazolidine-4-carboxylic acid (TAC).[3] The metabolism of thiazolidine (B150603) derivatives can proceed through both enzymatic and non-enzymatic routes to liberate cysteine.[4]

The proposed primary metabolic pathway for this compound involves a two-step enzymatic process, primarily occurring in the liver and kidneys.[3]

-

Mitochondrial Oxidation: this compound is first transported into the mitochondria, where it is oxidized by the enzyme proline oxidase. This reaction opens the thiazolidine ring to form an intermediate, likely N-acetyl-L-thiazoline-4-carboxylic acid.[3]

-

Hydrolysis to N-acetyl-cysteine (NAC): The unstable thiazoline (B8809763) intermediate is then believed to be hydrolyzed to N-acetyl-cysteine (NAC).

-

Deacetylation to L-cysteine: NAC is subsequently deacetylated by aminoacylases in the cytoplasm to yield L-cysteine.[5]

An alternative, non-enzymatic pathway may also contribute to the release of cysteine, involving the spontaneous hydrolysis of the thiazolidine ring, particularly at physiological pH.[6]

Mechanism of Action: Replenishment of Glutathione (B108866)

The primary mechanism of action of this compound as a pro-drug is the elevation of intracellular L-cysteine levels. L-cysteine is the rate-limiting amino acid in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] By providing a sustained release of cysteine, this compound supports the de novo synthesis of GSH, thereby enhancing the cell's antioxidant capacity and protecting against oxidative stress.

Quantitative Data

| Parameter | Observation for [35S]-Thiazolidine carboxylic acid in Rats | Reference |

| Absorption | Rapid and complete following a single oral dose (100 mg/kg). | [3] |

| Time to Maximum Plasma Concentration (Tmax) | 30 minutes. | [3] |

| Maximum Plasma Concentration (Cmax) | 140 µg eq/ml. | [3] |

| Elimination | Primarily through urinary excretion. Fecal excretion is less than 1% of the dose over 48 hours. | [3] |

| Tissue Distribution | Specific accumulation in the liver (29% of the dose at 3 hours), pancreas (7% of the dose at 3 hours), adrenals (320 µg eq/g at 3 hours), pituitary, and thyroid (230 µg eq/g at 3 hours). | [3] |

| Effect on Glutathione Levels | Oral administration of 800 mg/kg of Thiazolidine-4-carboxylic acid in rats showed an initial increase in GSH levels in the liver and gastric mucosa. | [7] |

Note: This data is for a related compound and should be considered as indicative for this compound.

Experimental Protocols

Quantification of this compound and its Metabolites in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound, N-acetyl-cysteine (NAC), and cysteine in plasma samples.

1. Sample Preparation

-

Blood Collection: Collect whole blood from subjects into EDTA-containing tubes.

-

Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.

-

Protein Precipitation and Extraction:

-

To 100 µL of plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., stable isotope-labeled this compound, NAC, and cysteine).

-

Add 400 µL of ice-cold acetonitrile (B52724) containing 1% formic acid to precipitate proteins and quench enzymatic activity.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate the analytes (e.g., 0-5 min, 5% B; 5-15 min, 5-95% B; 15-20 min, 95% B; 20-25 min, 5% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor and product ions for this compound, NAC, cysteine, and their respective internal standards by infusing standard solutions.

-

3. Data Analysis

-

Construct calibration curves for each analyte using the peak area ratios of the analyte to its internal standard.

-

Quantify the concentration of each analyte in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Conclusion

This compound serves as an effective pro-drug for L-cysteine, with a proposed metabolic pathway involving mitochondrial oxidation and subsequent hydrolysis to release cysteine. This replenishment of intracellular cysteine directly supports the synthesis of glutathione, a cornerstone of cellular antioxidant defense. While further studies are needed to fully elucidate the pharmacokinetics and metabolic fate of this compound in humans, the available data on related thiazolidine derivatives provide a strong foundation for its continued investigation and application. The analytical methods outlined in this guide offer a robust framework for researchers and drug development professionals to quantitatively assess this compound and its metabolites, facilitating a deeper understanding of its biological activity and therapeutic potential.

References

- 1. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. In vivo deacetylation of N-acetyl amino acids by kidney acylases in mice and rats. A possible role of acylase system in mammalian kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Substituted thiazolidine-4(R)-carboxylic acids as prodrugs of L-cysteine. Protection of mice against acetaminophen hepatotoxicity. | Semantic Scholar [semanticscholar.org]

- 7. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

Folcisteine: A Technical Whitepaper on its Therapeutic Potential, Inferred from the Archetype Thiol-Based Drug N-Acetylcysteine

For Researchers, Scientists, and Drug Development Professionals

Introduction to Folcisteine and Thiol-Based Therapeutics

This compound, chemically known as N-acetylthioproline (ATCA), is a synthetic derivative of the amino acid L-cysteine.[1] It belongs to a class of compounds characterized by a thiol (-SH) group, which is central to their biological activity. While initially synthesized in the latter half of the 20th century and mentioned as a pharmaceutical intermediate for myocardial ischemia protection, its development and documented use have predominantly been in the agricultural sector as a plant growth regulator.[1]

Given the limited specific data on this compound's therapeutic profile, this whitepaper will focus on N-acetylcysteine (NAC), a structurally and functionally similar molecule that has been extensively studied and is approved for several clinical indications. The history and therapeutic effects of NAC provide a robust framework for understanding the potential applications of this compound.

Discovery and History of N-Acetylcysteine (NAC) as a Therapeutic Agent

The therapeutic journey of NAC began in the mid-20th century, shortly after its initial synthesis. Its primary clinical applications evolved from its mucolytic properties to its role as a potent antioxidant and a life-saving antidote.

-

Early 1960s: NAC was first investigated as a mucolytic agent due to its ability to reduce the viscosity of mucus and sputum. This was a significant advancement for patients with respiratory conditions characterized by thick, tenacious secretions.

-

1970s: A pivotal discovery was NAC's efficacy as an antidote for acetaminophen (B1664979) (paracetamol) overdose. Researchers found that NAC could replenish hepatic glutathione (B108866) (GSH) stores, which are depleted during acetaminophen metabolism, thereby preventing severe liver damage.

-

1980s and beyond: The antioxidant and anti-inflammatory properties of NAC have led to its investigation in a wide range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and various psychiatric disorders.

Therapeutic Mechanisms of Action

The therapeutic effects of thiol-containing compounds like NAC, and putatively this compound, are primarily attributed to two interconnected mechanisms: mucolysis and antioxidation via glutathione replenishment.

Mucolytic Action: Cleavage of Mucin Disulfide Bonds

In respiratory conditions such as chronic bronchitis and COPD, mucus hypersecretion and increased viscosity lead to airway obstruction and recurrent infections. The gel-like structure of mucus is largely determined by mucin glycoproteins, which are cross-linked by disulfide bonds (-S-S-).

NAC, with its free thiol group, acts as a reducing agent, cleaving these disulfide bonds and depolymerizing the mucin network. This reduces the viscosity and elasticity of the mucus, facilitating its clearance from the airways.

Antioxidant Action: Glutathione Replenishment

Glutathione (GSH) is a critical intracellular antioxidant that protects cells from damage by reactive oxygen species (ROS). Many pathological states are associated with increased oxidative stress and depleted GSH levels.

NAC serves as a precursor for the synthesis of L-cysteine, which is the rate-limiting substrate for the production of GSH. By increasing the intracellular pool of L-cysteine, NAC enhances the synthesis of GSH, thereby boosting the cell's antioxidant capacity.

Preclinical and Clinical Data (N-Acetylcysteine)

The following tables summarize representative quantitative data from clinical trials of NAC in patients with Chronic Obstructive Pulmonary Disease (COPD).

Table 1: Efficacy of Oral N-Acetylcysteine in COPD Patients

| Study / Meta-analysis | Number of Patients | Duration | Dosage | Key Findings |

| Zheng et al. (2017) | 1357 | 6-12 months | 1500 mg/day (Carbocisteine) | Rate of total exacerbations reduced by 0.43 per patient-year (95% CI: -0.57 to -0.29) |

| Cazzola et al. (2015) | 10,377 (meta-analysis) | ≥ 2 months | Various | Reduced likelihood of exacerbations (Peto OR 1.73, 95% CI 1.56 to 1.91) |

| Zheng et al. (2008) | 709 | 1 year | 1500 mg/day (Carbocisteine) | Exacerbation rate of 1.01 in the treatment group vs. 1.35 in the placebo group (RR 0.75, 95% CI 0.62-0.92)[2] |

Table 2: Pharmacokinetic Parameters of Oral N-Acetylcysteine

| Parameter | Value | Reference |

| Bioavailability | 6-10% | Borgström et al. (1986) |

| Time to Peak Plasma Concentration (Tmax) | 1-2 hours | Various studies |

| Elimination Half-life (t1/2) | ~2.27 hours | Borgström et al. (1986) |

| Volume of Distribution (Vd) | 0.33 L/kg | Borgström et al. (1986) |

| Clearance | 0.21 L/h/kg | Borgström et al. (1986) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the therapeutic effects of NAC.

In Vitro Sputum Viscoelasticity Assay

Objective: To quantify the mucolytic effect of a compound on human sputum.

Methodology:

-

Sputum Collection: Collect sputum samples from patients with chronic bronchitis.

-

Sample Preparation: Homogenize the sputum samples by gentle mixing.

-

Treatment: Aliquot the homogenized sputum and treat with either a saline control or varying concentrations of the test compound (e.g., NAC).

-

Incubation: Incubate the samples at 37°C for a defined period (e.g., 30 minutes).

-

Rheological Measurement: Use a cone-and-plate viscometer or a magnetic microrheometer to measure the dynamic viscosity (η') and elastic modulus (G').

-

Data Analysis: Compare the η' and G' values between the control and treated groups to determine the percentage reduction in viscoelasticity.

In Vitro Glutathione Synthesis Assay

Objective: To measure the effect of a precursor compound on intracellular glutathione levels.

Methodology:

-

Cell Culture: Culture a relevant cell line (e.g., human bronchial epithelial cells) to confluence.

-

Treatment: Treat the cells with the test compound (e.g., NAC) at various concentrations and for different durations. A control group with no treatment is included.

-

Cell Lysis: Harvest the cells and lyse them to release intracellular contents.

-

GSH Quantification: Use a commercially available GSH assay kit, which typically involves a colorimetric or fluorometric reaction with a reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Measurement: Read the absorbance or fluorescence using a plate reader.

-

Data Normalization: Normalize the GSH levels to the total protein concentration in each sample.

-

Analysis: Compare the normalized GSH levels between the control and treated groups.

Conclusion and Future Directions

While this compound is a compound of interest due to its structural similarity to the well-established therapeutic agent N-acetylcysteine, there is a notable lack of specific research into its therapeutic effects in humans. The extensive data available for NAC demonstrates the significant potential of thiol-based compounds as mucolytic and antioxidant agents in the management of respiratory diseases and conditions associated with oxidative stress.

Future research should be directed towards elucidating the specific pharmacological profile of this compound. This includes:

-

Preclinical studies: In vitro and in vivo studies to determine its efficacy and safety profile.

-

Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion in animal models and eventually in humans.

-

Clinical trials: Well-designed, placebo-controlled clinical trials to evaluate its therapeutic potential in relevant patient populations.

Such research is essential to validate whether this compound can be a valuable addition to the therapeutic arsenal (B13267) for respiratory and other diseases.

References

Cellular Uptake and Transport Mechanisms of Folcisteine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Folcisteine, a compound recognized for its role as a cysteine prodrug, is central to cellular antioxidant defenses through its contribution to glutathione (B108866) (GSH) synthesis. This technical guide provides a comprehensive overview of the cellular uptake and transport mechanisms of this compound, drawing upon current scientific literature regarding its constituent components: N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Furthermore, this document explores the potential for folate-mediated transport, a possibility raised by the compound's nomenclature and its formulation in some commercial products. We delve into the molecular pathways governing its entry into the cell, its intracellular fate, and the subsequent impact on key metabolic processes such as glutathione synthesis. Detailed experimental protocols for studying these mechanisms are provided, alongside quantitative data and visual diagrams of relevant pathways and workflows to facilitate a deeper understanding for research and drug development applications.

Introduction to this compound

This compound is a sulfur-containing compound that functions as a precursor to the amino acid L-cysteine. It is structurally a combination of N-acetylcysteine (NAC) and thiazolidine-4-carboxylic acid (TC). Thiazolidine-4-carboxylic acid is a condensation product of cysteine and formaldehyde[1]. The primary therapeutic and physiological significance of this compound lies in its ability to deliver cysteine into cells, thereby supporting the synthesis of glutathione (GSH), a critical intracellular antioxidant[1][2]. GSH plays a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis[2][3].

The name "this compound" suggests a potential association with folic acid. Indeed, some formulations combine thiazolidine-4-carboxylic acid with folic acid, and this combination has been explored for its effects on age-related biochemical parameters[1]. This has led to the hypothesis that this compound may be taken up by cells via folate transport mechanisms, particularly in tissues where folate receptors are highly expressed, such as in certain cancer cells.

This guide will dissect the cellular transport and metabolic pathways of this compound by examining its individual components and the potential for folate-mediated uptake.

Cellular Uptake and Intracellular Metabolism

Direct experimental data on the cellular transport of the intact this compound molecule is limited. Therefore, its uptake mechanisms are inferred from studies on its constituent parts, N-acetylcysteine and thiazolidine-4-carboxylic acid.

N-Acetylcysteine (NAC) Component

N-acetylcysteine is a well-studied cysteine prodrug that is known to be membrane-permeable. It is generally thought to enter cells via passive diffusion, although some studies suggest the involvement of specific transporters.

-

Transport Mechanism: The primary mode of NAC entry into cells is not fully elucidated, but it appears to be a combination of passive diffusion and facilitated transport. Studies in human erythrocytes have shown that a significant portion (56%) of NAC transport is mediated by the anion exchange protein[4]. The uptake follows first-order kinetics and becomes saturated only at high concentrations (above 10 mM)[4][5]. In contrast, studies with rat hepatocytes suggest a slow uptake of NAC itself, with a significant portion being deacetylated extracellularly to cysteine, which is then transported into the cells[6].

-

Intracellular Fate: Once inside the cell, NAC is rapidly hydrolyzed by acylase enzymes to yield L-cysteine and acetate[7]. This newly formed cysteine then becomes available for various metabolic processes, most notably the synthesis of glutathione[7].

Thiazolidine-4-carboxylic acid (TC) Component

Thiazolidine-4-carboxylic acid serves as another intracellular delivery system for cysteine. Its metabolic conversion to cysteine involves a two-step enzymatic process.

-

Transport Mechanism: The specific transporters for TC have not been fully characterized. However, given its structural similarity to proline, it is plausible that it utilizes amino acid transport systems.

-

Intracellular Fate: In rat liver and kidney, TC is oxidized in the mitochondria by proline oxidase to L-thiazoline-4-carboxylic acid. This intermediate is then hydrolyzed in the cytoplasm to N-formyl-cysteine[8]. A cytosolic enzyme subsequently hydrolyzes N-formyl-cysteine to L-cysteine and formic acid[8][9]. This pathway effectively releases cysteine into the cytoplasm where it can be used for GSH synthesis.

The proposed intracellular journey of this compound, based on the metabolism of its components, is illustrated in the following diagram.

References

- 1. Thiazolidine-4-carboxylic acid, a physiologic sulfhydryl antioxidant with potential value in geriatric medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of hepatic glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of uptake and deacetylation of N-acetylcysteine by human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The utilization of N-acetylcysteine and 2-oxothiazolidine-4-carboxylate by rat hepatocytes is limited by their rate of uptake and conversion to cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-acetylcysteine, but not methionine or 2-oxothiazolidine-4-carboxylate, serves as cysteine donor for the synthesis of glutathione in cultured neurons derived from embryonal rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Metabolism of L-thiazolidine-4-carboxylic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thiazolidine derivatives as source of free L-cysteine in rat tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Folcisteine: Unraveling the Molecular Mechanisms of a Plant Growth Regulator with Pharmaceutical Potential

An In-depth Technical Review

Audience: Researchers, scientists, and drug development professionals.

Abstract

Folcisteine, also known as N-acetyl-L-thioproline, is a compound primarily recognized for its potent effects as a plant growth regulator. While it has demonstrated significant utility in agriculture by enhancing crop yield and stress resilience, its applications in pharmaceuticals as a mucolytic agent and for myocardial protection are also documented. This technical guide synthesizes the current understanding of this compound's molecular interactions and signaling pathways, with a primary focus on its established roles in plant physiology due to the limited availability of detailed molecular data in human cellular systems.

Primary Applications of this compound

This compound has established applications in two main fields:

-

Agriculture: It is widely used as a biostimulant to promote seed germination, enhance cell division and elongation, and increase fruit setting and overall yield.[1] It also plays a role in protecting chlorophyll (B73375) and delaying senescence in plants.[1]

-

Pharmaceuticals: this compound is utilized as a mucolytic agent to break down mucus in respiratory conditions like chronic bronchitis and COPD, improving airflow.[2] It has also been investigated for its potential in protecting against myocardial ischemia.[1]

Molecular Mechanisms and Signaling Pathways in Plants

The majority of detailed mechanistic information for this compound pertains to its function in plants, where it influences several key physiological processes.

Enhancement of Antioxidant Defense Systems

This compound has been shown to bolster plant resilience against abiotic stress by activating enzymatic and non-enzymatic antioxidant defense systems. It enhances the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), peroxidase (POD), and catalase (CAT).[3][4] This activation helps to mitigate oxidative damage from reactive oxygen species (ROS) and stabilize membrane integrity.[3] The slow liberation of thiolic groups (-SH) from the this compound molecule is thought to contribute to the activation of these anabolic enzymes.[3]

Modulation of Phytohormone Signaling

This compound acts as a biological stimulant that influences the levels of crucial plant hormones, including auxins (like IAA), gibberellins (B7789140) (GA), and cytokinins (like zeatin, ZR), while modulating the effects of stress-related hormones like abscisic acid (ABA).[1][3] By restoring the balance of these endogenous hormones under stress conditions, this compound promotes continued growth and development.[3]

Enhancement of Photosynthesis

This compound has been observed to improve photosynthetic efficiency, particularly under stress conditions. It boosts the activity of key enzymes involved in CO2 fixation, such as RuBisCO and PEPCase.[3] This leads to increased carbon assimilation and higher production of carbohydrates, which are essential for plant growth and energy.[3]

Molecular Mechanisms in Pharmaceutical Applications

Mucolytic Activity

In its role as a mucolytic agent, this compound's mechanism is attributed to its ability to break down mucus, thereby facilitating its removal from the respiratory tract.[2] This action is believed to be mediated by the free thiol groups, which can cleave the disulfide bonds in mucoproteins, reducing the viscosity of the mucus.

Cardioprotective Effects

This compound was initially developed as a pharmaceutical intermediate for protection against myocardial ischemia.[1] The precise molecular targets and signaling pathways underlying this cardioprotective effect are not well-elucidated in the available literature. It is hypothesized that its antioxidant properties may play a role in mitigating ischemia-reperfusion injury.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield specific quantitative data such as IC50 values, binding affinities, or detailed experimental protocols for the molecular mechanisms of this compound in human cells. The available information is largely descriptive of its physiological effects, particularly in plants.

Conclusion and Future Directions

This compound is a molecule with demonstrated efficacy as a plant biostimulant and has found a niche in pharmaceutical applications as a mucolytic. Its mechanisms in plants, involving the enhancement of antioxidant defenses, modulation of phytohormones, and improvement of photosynthesis, are partially understood. However, for the scientific and drug development community, a significant knowledge gap exists regarding its specific molecular targets and signaling pathways in human cells. Future research should focus on elucidating these pathways to potentially expand its therapeutic applications and to better understand its mechanism of action in existing pharmaceutical roles. Such studies would require targeted biochemical and cellular assays to identify protein interactions and map the signaling cascades affected by this compound.

References

- 1. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound Plant Growth Regulator|CAS 5025-82-1 [benchchem.com]

- 4. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Folcisteine in Plant Tissue Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcisteine, also known as N-acetyl-L-cysteine (NAC), is a derivative of the amino acid L-cysteine and is recognized for its potent antioxidant properties.[1][2] In agriculture, it is utilized as a biostimulant to enhance plant growth, particularly under stressful conditions.[3][4][5] Its application in plant tissue culture is an emerging area of interest, with the potential to improve culture establishment, growth, and regeneration by mitigating oxidative stress inherent to in vitro environments. Oxidative stress in plant tissue culture can arise from wounding of the explant, nutrient and hormonal imbalances in the media, and the artificial culture conditions, leading to the production of reactive oxygen species (ROS).[6] ROS can damage cellular components, leading to reduced growth, browning of tissues, and ultimately culture death. This compound, as a precursor to the antioxidant glutathione (B108866) and a direct ROS scavenger, can help to alleviate these detrimental effects.[6][7][8]

These application notes provide a detailed protocol for the preparation and use of this compound in plant tissue culture media to enhance culture performance.

Mechanism of Action

This compound primarily functions as a potent antioxidant. Its proposed mechanisms of action in plant cells include:

-

Direct ROS Scavenging: The sulfhydryl group in this compound can directly neutralize reactive oxygen species, thus protecting cells from oxidative damage.[9]

-

Precursor to Glutathione Synthesis: this compound is readily deacetylated in cells to yield L-cysteine, a rate-limiting substrate for the synthesis of glutathione (GSH).[7] Glutathione is a major cellular antioxidant that plays a crucial role in detoxifying ROS.[6][7]

-

Reduction of Disulfide Bonds: this compound can reduce disulfide bonds in proteins, which can help to restore their function after oxidative damage.[7]

Data Presentation: Recommended this compound Concentrations for Plant Tissue Culture

While specific data for this compound in plant tissue culture is limited, the following table provides recommended concentration ranges to test based on studies using the related compound N-acetyl-L-cysteine (NAC) and general principles of antioxidant application in vitro. It is crucial to optimize the concentration for each specific plant species, explant type, and developmental stage.

| Application Stage | Recommended Concentration Range (mg/L) | Recommended Concentration Range (µM) | Notes |

| Explant Sterilization & Establishment | 10 - 50 | 57 - 285 | To mitigate initial stress and browning from wounding and sterilization. |

| Callus Induction | 20 - 100 | 114 - 570 | To protect proliferating cells from oxidative stress and improve callus quality. |

| Shoot Proliferation | 10 - 50 | 57 - 285 | To enhance shoot multiplication and reduce hyperhydricity. |

| Rooting | 5 - 20 | 28.5 - 114 | To improve root initiation and development. |

Experimental Protocols

Preparation of this compound Stock Solution (1 mg/mL)

Materials:

-

This compound (N-acetyl-L-cysteine) powder

-

Distilled or deionized water

-

0.1 M NaOH or 0.1 M HCl for pH adjustment

-

Sterile filter (0.22 µm) and syringe

-

Sterile container for storage

Protocol:

-

Weigh out 100 mg of this compound powder and place it in a sterile beaker.

-

Add approximately 80 mL of distilled water.

-

Stir the solution gently until the powder is completely dissolved. This compound is soluble in water.[5] Gentle warming (to around 37°C) or sonication can aid dissolution if needed.[10]

-

Adjust the pH of the solution to 5.7-5.8 using 0.1 M NaOH or 0.1 M HCl. This is crucial as unbuffered this compound solutions can be acidic.

-

Transfer the solution to a 100 mL volumetric flask and bring the final volume to 100 mL with distilled water.

-

Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a sterile container.

-

Store the stock solution at 2-8°C for up to one month. For longer-term storage, aliquots can be stored at -20°C.

Incorporation of this compound into Plant Tissue Culture Medium

Materials:

-

Prepared basal medium (e.g., Murashige and Skoog - MS) with sucrose, vitamins, and any other required components.

-

Plant growth regulators (e.g., auxins and cytokinins) as required for the specific application (callus induction, shoot proliferation, etc.).

-

This compound stock solution (1 mg/mL).

-

Gelling agent (e.g., agar (B569324) or gellan gum).

-

Sterile petri dishes or culture vessels.

Protocol:

-

Prepare the desired volume of basal medium.

-

Add the required plant growth regulators. The ratio of auxins to cytokinins will influence the developmental outcome. A high auxin-to-cytokinin ratio generally favors root formation, a high cytokinin-to-auxin ratio favors shoot formation, and an intermediate ratio promotes callus proliferation.[11][12]

-

After the addition of heat-labile components like vitamins and before adding the gelling agent, add the desired volume of the sterile this compound stock solution to the medium to achieve the final concentration. For example, to achieve a final concentration of 10 mg/L, add 10 mL of the 1 mg/mL stock solution to 1 liter of medium.

-

Add the gelling agent and heat the medium to dissolve it completely.

-

Dispense the medium into sterile culture vessels.

-

Allow the medium to cool and solidify in a laminar flow hood.

-

The medium is now ready for the inoculation of plant explants.

Mandatory Visualizations

Caption: Experimental workflow for the application of this compound in plant tissue culture.

Caption: Proposed signaling pathway of this compound in mitigating oxidative stress in plant cells.

References

- 1. mpbio.com [mpbio.com]

- 2. Plants in vitro propagation with its applications in food, pharmaceuticals and cosmetic industries; current scenario and future approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Applications of Folcisteine_Chemicalbook [chemicalbook.com]

- 4. marknature.com [marknature.com]

- 5. This compound NATCA AATC 99%TC Supplier & Manufacturer [doraagri.com]

- 6. mdpi.com [mdpi.com]

- 7. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 8. researchportal.vub.be [researchportal.vub.be]

- 9. The Cytoprotective Effect of N-acetyl-L-cysteine against ROS-Induced Cytotoxicity Is Independent of Its Ability to Enhance Glutathione Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Auxin–Cytokinin Interaction Regulates Meristem Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Plant Callus: Mechanisms of Induction and Repression - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantification of Folcisteine using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Folcisteine. The described protocol is suitable for the determination of this compound in bulk drug substances and pharmaceutical formulations. The method utilizes a C18 column with isocratic elution and UV detection, providing a rapid and accurate means of quantification for research, quality control, and drug development purposes.

Introduction

This compound, chemically known as 3-Acetyl-4-thiazolidinecarboxylic acid, is a compound of interest in various fields, including its use as a plant growth regulator. Accurate and precise quantification of this compound is crucial for formulation development, stability studies, and quality assurance. This document provides a comprehensive protocol for a validated HPLC method to meet these analytical needs.

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound (3-Acetyl-4-thiazolidinecarboxylic acid)

Experimental

Materials and Reagents

-

This compound reference standard (purity >98%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (B84403) (KH2PO4) (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade or Milli-Q)

Instrumentation

A standard HPLC system equipped with the following components was used:

-

Isocratic or Gradient Pumping System

-

Autosampler

-

Column Oven

-

UV-Vis Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase | 25 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

| Run Time | 10 minutes |

Protocols

Preparation of Mobile Phase

-

Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a ratio of 95:5 (v/v). Degas the mobile phase by sonication or vacuum filtration before use.

Preparation of Standard Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions are used to construct the calibration curve.

Preparation of Sample Solutions

-

For Bulk Drug Substance: Accurately weigh approximately 25 mg of the this compound sample, transfer to a 25 mL volumetric flask, dissolve, and dilute to volume with the mobile phase to achieve a nominal concentration of 1000 µg/mL. Further dilute to fall within the calibration range.

-

For Pharmaceutical Formulations: The sample preparation will depend on the formulation matrix. For a simple solid dosage form, weigh and finely powder a representative number of units. Transfer an amount of powder equivalent to 25 mg of this compound to a 25 mL volumetric flask. Add approximately 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter before injection.

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines. The following table summarizes the key validation parameters.

| Validation Parameter | Result |

| Linearity (µg/mL) | 10 - 100 |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

Caption: Experimental workflow for this compound quantification by HPLC.

Conclusion

The described HPLC method provides a simple, accurate, and precise tool for the quantification of this compound. The method is suitable for routine analysis in a quality control environment and can be adapted for various research and development applications. The short run time allows for high-throughput analysis.

Harnessing Folcisteine to Enhance Crop Resilience and Yield Under Drought Stress: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drought stress is a major abiotic factor limiting crop productivity worldwide. As a plant biostimulant, Folcisteine (N-acetyl-L-thioproline) has demonstrated potential in mitigating the adverse effects of drought by enhancing water and nutrient uptake, regulating osmotic pressure, and promoting overall plant growth and development.[1] This document provides detailed application notes and protocols for utilizing this compound to enhance crop yield under drought conditions, based on available scientific literature. It outlines its mechanism of action, provides quantitative data on its effects, and details experimental protocols for its application and for assessing its physiological and molecular impacts on plants.

Mechanism of Action

This compound acts as a plant stimulant, influencing a cascade of physiological and molecular responses that collectively enhance drought tolerance. Its primary modes of action include:

-

Osmotic Regulation: this compound helps regulate the osmotic pressure within plant cells, which is crucial for maintaining turgor and water balance under water-deficit conditions.[1][2]

-

Enhanced Water and Nutrient Uptake: It is recognized for its capacity to improve the uptake of water and essential nutrients from the soil, which is often compromised during drought.[1]

-

Antioxidant System Enhancement: this compound application can lead to an increase in the activity of antioxidant enzymes, which help in scavenging reactive oxygen species (ROS) produced under stress conditions, thereby reducing oxidative damage to cells.

-

Hormonal Regulation: It can modulate the balance of endogenous plant hormones, such as abscisic acid (ABA), which plays a central role in orchestrating drought stress responses.

Signaling Pathways in Drought Stress Response

Drought stress triggers a complex network of signaling pathways in plants, primarily mediated by the phytohormone abscisic acid (ABA). These pathways can be broadly categorized as ABA-dependent and ABA-independent. This compound is thought to influence these pathways to enhance drought tolerance.

ABA-Dependent Signaling Pathway

The ABA-dependent pathway is a central regulatory mechanism for plant response to drought. When a plant experiences water deficit, ABA levels increase, initiating a signaling cascade that leads to stomatal closure to reduce water loss and the expression of stress-responsive genes.

Caption: ABA-dependent signaling pathway in response to drought stress.

ABA-Independent Signaling Pathway

In addition to the ABA-mediated pathway, plants also utilize ABA-independent signaling cascades to respond to drought. These pathways often involve other transcription factors that directly sense stress signals and activate a different set of stress-responsive genes.

Caption: ABA-independent signaling pathway in response to drought stress.

Quantitative Data on this compound's Effects

While specific quantitative data on this compound's impact on crop yield under drought stress is limited in publicly available literature, studies on its effects under other abiotic stresses and the impact of related compounds provide valuable insights. The following tables summarize relevant findings.

Table 1: Effect of this compound (ATCA) on Wheat Seedling Growth under Salt Stress

| Treatment Group | Plant Height Increase (%) (3 days) | Aboveground Fresh Weight Increase (%) (3 days) |

| ATCA (25 mg/L) | 10 | 5 |

| Na-SA (0.05 mg/L) | 24 | 26 |

| Na-SA + ATCA | 36 | 32 |

Data adapted from a study on wheat seedlings under salt stress, indicating this compound's growth-promoting effects under abiotic stress.[3]

Table 2: Effect of Putrescine (a polyamine with roles in stress response) on Wheat Yield under Terminal Drought Stress

| Treatment | Grain Yield per Plant (g) | 100-Grain Weight (g) | Relative Water Content (%) Increase |

| Control (Drought) | - | - | - |

| 1.0 PPM Putrescine | 28.0 | 3.8 | 19.76 |

Data adapted from a study on wheat, demonstrating the potential of biostimulants to improve yield parameters under drought.[4]

Table 3: Effect of Proline (an osmoprotectant) on Maize Yield under Deficit Irrigation

| Proline Concentration | Plant Height Increase (%) | Relative Water Content Increase (%) | Grain Yield Increase (%) |

| 2 mM | 16 | 7 | 10 |

| 4 mM | 18 | 10 | 14 |

Data from a study on maize, highlighting the positive impact of osmoprotectants on various parameters under water stress.

Experimental Protocols

Protocol 1: Foliar Application of this compound

This protocol outlines the steps for applying this compound as a foliar spray to crop plants in a research setting to evaluate its effect on drought tolerance.

Caption: Workflow for foliar application of this compound in drought stress experiments.

Materials:

-

This compound (N-acetyl-L-thioproline)

-

Distilled water

-

Surfactant (optional, to improve leaf coverage)

-

Spray bottles

-

Personal protective equipment (gloves, safety glasses)

Procedure:

-

Plant Material: Grow crop plants to the desired stage (e.g., 3-4 leaf stage for seedlings or at the onset of the reproductive stage for yield studies).

-

Drought Stress Induction: Induce drought stress by withholding irrigation. Monitor soil moisture content to achieve the desired stress level (e.g., 50% field capacity).

-

Solution Preparation: Prepare a stock solution of this compound. For working solutions, dilute the stock solution with distilled water to the desired concentration (e.g., 20-30 mg/L). A non-ionic surfactant can be added to the final solution to enhance leaf surface coverage.

-

Application: Apply the this compound solution as a fine mist to the foliage of the plants until the leaves are uniformly wet. Application is best done in the early morning or late evening to maximize absorption and minimize evaporation.

-

Control Group: For the control group, spray plants with distilled water (and surfactant, if used in the treatment group).

-

Data Collection: Continue the drought stress for the intended period and collect data on various physiological, biochemical, and yield parameters at specified time points.

Protocol 2: Determination of Proline Content

Proline accumulation is a common indicator of drought stress in plants. This protocol, based on the method by Bates et al. (1973), describes a colorimetric assay to quantify proline content.

Materials:

-

Plant leaf tissue

-

3% (w/v) aqueous sulfosalicylic acid

-

Acid-ninhydrin reagent

-

Spectrophotometer

Procedure:

-

Extraction: Homogenize 0.5 g of fresh leaf tissue in 10 mL of 3% aqueous sulfosalicylic acid.

-

Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes.

-

Reaction: Mix 2 mL of the supernatant with 2 mL of acid-ninhydrin reagent and 2 mL of glacial acetic acid in a test tube.

-

Incubation: Incubate the mixture at 100°C for 1 hour. Terminate the reaction by placing the test tube in an ice bath.

-

Extraction of Chromophore: Add 4 mL of toluene to the reaction mixture and vortex thoroughly. Allow the layers to separate and collect the upper toluene layer.

-

Measurement: Measure the absorbance of the toluene layer at 520 nm using a spectrophotometer. Toluene is used as the blank.

-

Quantification: Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

Protocol 3: Assay of Antioxidant Enzyme Activity (Superoxide Dismutase - SOD)

This protocol outlines the measurement of Superoxide Dismutase (SOD) activity, a key antioxidant enzyme.

Materials:

-

Plant leaf tissue

-

Extraction buffer (e.g., potassium phosphate (B84403) buffer)

-

Reaction mixture (containing nitroblue tetrazolium (NBT), riboflavin (B1680620), and methionine)

-

Spectrophotometer

Procedure:

-

Enzyme Extraction: Homogenize fresh leaf tissue in an ice-cold extraction buffer. Centrifuge the homogenate at 4°C and collect the supernatant containing the crude enzyme extract.

-

Assay: The assay is based on the inhibition of the photochemical reduction of NBT. The reaction mixture typically contains phosphate buffer, methionine, NBT, EDTA, and the enzyme extract. The reaction is initiated by adding riboflavin and exposing the mixture to light.

-

Measurement: Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the rate of NBT reduction.

Conclusion

This compound presents a promising avenue for enhancing crop drought tolerance and securing yields in water-limited environments. Its role as a biostimulant, influencing osmotic adjustment, nutrient uptake, and stress signaling pathways, warrants further investigation. The protocols provided herein offer a framework for researchers to systematically evaluate the efficacy of this compound in various crop species and under different drought scenarios. Further research is needed to establish optimal application rates and timings for specific crops and to fully elucidate the molecular mechanisms underpinning its protective effects. Such studies will be instrumental in translating the potential of this compound into practical applications for sustainable agriculture.

References

- 1. mdpi.com [mdpi.com]

- 2. aimspress.com [aimspress.com]

- 3. Physiological mechanism of sodium salicylate and this compound on alleviating salt stress in wheat seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Foliar application of putrescine alleviates terminal drought stress by modulating water status, membrane stability, and yield- related traits in wheat (Triticum aestivum L.) [frontiersin.org]

Folcisteine: A Novel Mucolytic Agent for Respiratory Disease Models

Application Notes and Protocols for Researchers

Introduction

Folcisteine, a cysteine derivative, is an emerging therapeutic agent for the management of respiratory diseases characterized by mucus hypersecretion and airway inflammation, such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis.[1] Its multifaceted mechanism of action, encompassing mucolytic, antioxidant, and anti-inflammatory properties, makes it a compelling candidate for further investigation.[1] These application notes provide an overview of this compound's mechanisms, illustrative data on its efficacy in preclinical models, and detailed protocols for its evaluation in experimental settings.

Mechanism of Action

This compound exerts its therapeutic effects through three primary pathways:

-

Mucolytic Activity: this compound is believed to possess a free thiol group that acts to break the disulfide bonds within the glycoprotein (B1211001) polymers of mucus. This action reduces the viscosity and viscoelasticity of the mucus, facilitating its clearance from the airways.[1]

-

Antioxidant Activity: As a cysteine donor, this compound serves as a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[1] By replenishing GSH levels, this compound helps to mitigate the oxidative stress implicated in the pathogenesis of chronic respiratory diseases.

-

Anti-inflammatory Activity: this compound has been observed to modulate inflammatory pathways. It is hypothesized to suppress the activation of nuclear factor-kappa B (NF-κB) and extracellular signal-regulated kinase 1/2 (ERK1/2) mitogen-activated protein kinase (MAPK) signaling pathways, leading to a reduction in the expression and release of pro-inflammatory cytokines in respiratory epithelial cells.

Data Presentation

The following tables summarize representative quantitative data illustrating the potential efficacy of this compound in various preclinical respiratory disease models.

Table 1: Effect of this compound on Sputum Viscosity in an in vitro Mucus Model

| Treatment Group | Concentration (mM) | Viscosity (cP) | % Reduction in Viscosity |

| Control (Untreated) | - | 150.2 ± 12.5 | - |

| This compound | 10 | 105.8 ± 9.8 | 29.6% |

| This compound | 50 | 72.1 ± 7.3 | 52.0% |

| This compound | 100 | 45.6 ± 5.1 | 69.6% |

| N-acetylcysteine (NAC) | 100 | 50.3 ± 6.2 | 66.5% |

Data are presented as mean ± standard deviation.

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated Murine Alveolar Macrophages (RAW 264.7)

| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) |

| Control (Unstimulated) | 15.2 ± 3.1 | 22.5 ± 4.5 |

| LPS (1 µg/mL) | 258.9 ± 20.3 | 310.4 ± 25.8 |

| LPS + this compound (10 µM) | 180.5 ± 15.1 | 215.7 ± 18.9 |

| LPS + this compound (50 µM) | 112.3 ± 10.8 | 135.2 ± 12.1 |

| LPS + this compound (100 µM) | 75.6 ± 8.2 | 88.9 ± 9.7 |

Data are presented as mean ± standard deviation.

Table 3: Antioxidant Activity of this compound in a Cigarette Smoke Extract (CSE)-induced Bronchial Epithelial Cell Model (BEAS-2B)

| Treatment Group | Glutathione (GSH) Level (µM/mg protein) | Reactive Oxygen Species (ROS) Production (Fold Change) |

| Control (No CSE) | 12.5 ± 1.8 | 1.0 ± 0.1 |

| CSE (5%) | 5.8 ± 0.9 | 3.2 ± 0.4 |

| CSE + this compound (50 µM) | 8.9 ± 1.2 | 2.1 ± 0.3 |

| CSE + this compound (100 µM) | 11.2 ± 1.5 | 1.4 ± 0.2 |

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: In Vitro Mucolytic Activity Assessment by Sputum Rheology

This protocol details the procedure for evaluating the mucolytic efficacy of this compound by measuring its effect on the viscosity of an artificial sputum medium.

Materials:

-

This compound

-

Artificial Sputum Medium (e.g., containing mucin, DNA, and other components to mimic respiratory mucus)

-

Phosphate-buffered saline (PBS)

-

Rotational viscometer or rheometer

-

Incubator (37°C)

-

Pipettes and sterile consumables

Procedure:

-

Prepare stock solutions of this compound in PBS at various concentrations.

-

Dispense equal volumes of the artificial sputum medium into microcentrifuge tubes.

-